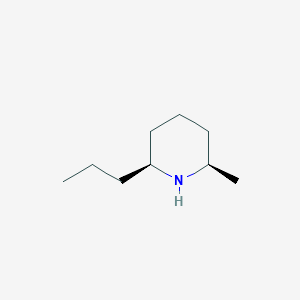
(+)-Dihydropinidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-dihydropinidine is a citraconoyl group. It has a role as a metabolite.
Applications De Recherche Scientifique
Given the absence of direct references to "(+)-Dihydropinidine," here is a general insight based on the available information:
Dihydropyrimidinone and Dihydropyrimidine-Related Research
The search results highlight the significance of dihydropyrimidinones and dihydropyrimidine dehydrogenase (DPD) in the field of medicinal chemistry and pharmacology. Dihydropyrimidinones are noted for their wide range of therapeutic applications, including anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV-1, antimalarial, antihypertensive, and anti-tubercular activities. The importance of DPD, a key enzyme in the metabolism of pyrimidine-based chemotherapeutic drugs, underscores the critical role of pharmacogenetics in optimizing treatment regimens to reduce adverse effects and enhance therapeutic efficacy.
Pharmacogenetics and DPD in Chemotherapy
- Studies have focused on the genetic and pharmacokinetic variability of DPD among individuals, which significantly impacts the metabolism of fluoropyrimidine drugs, influencing both their efficacy and toxicity. Pre-treatment screening for DPD activity is advocated to tailor chemotherapy doses, minimizing severe toxicities while maintaining therapeutic effectiveness (Boisdron-Celle, Biason, Gamelin, & Morel, 2013).
Dihydropyrimidinones as a Promising Nucleus for Synthetic and Therapeutic Targets
- The pharmacophore derived from dihydropyrimidinones, through multi-component reactions like the Biginelli reaction, showcases its vast biological profile and therapeutic potential. This underlines the role of dihydropyrimidinones in drug design and development, suggesting an area where "(+)-Dihydropinidine" might find relevance if explored further (Khasimbi, Ali, Manda, Sharma, Chauhan, & Wakode, 2020).
Propriétés
Numéro CAS |
65266-41-3 |
|---|---|
Nom du produit |
(+)-Dihydropinidine |
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
(2R,6S)-2-methyl-6-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9+/m1/s1 |
Clé InChI |
BHBZNQCZKUGKCJ-BDAKNGLRSA-N |
SMILES isomérique |
CCC[C@H]1CCC[C@H](N1)C |
SMILES |
CCCC1CCCC(N1)C |
SMILES canonique |
CCCC1CCCC(N1)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



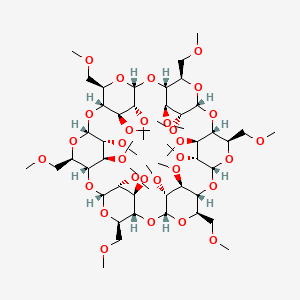
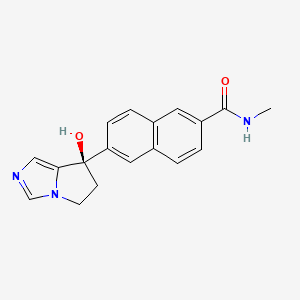
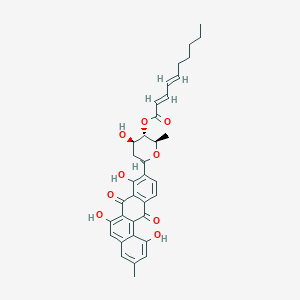
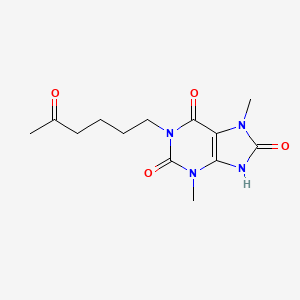
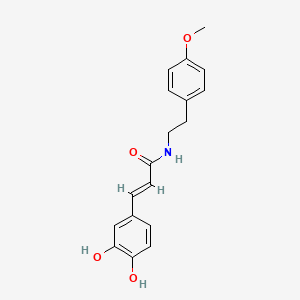

![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)
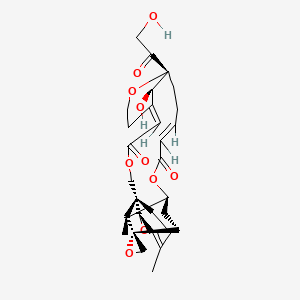
![(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1251015.png)
![(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B1251016.png)
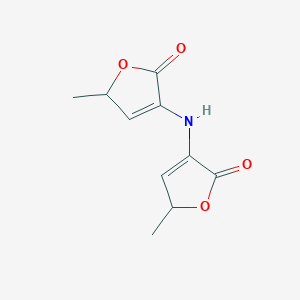
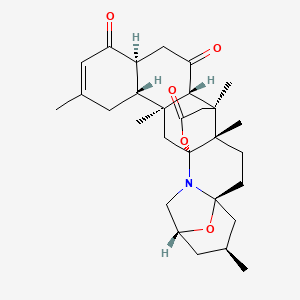
![methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1251025.png)
![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)